
Diiodide(.1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodide(.1-) is a diatomic iodine.
Wissenschaftliche Forschungsanwendungen
Neuromuscular Function and Convulsion Treatment
Diiodide, specifically bis-trimethylammonium decane diiodide, has demonstrated potential in blocking neuromuscular transmission, which could be useful in clinical settings for skeletal-muscle relaxation (Grob, Holaday, & Harvey, 1949).
Chemical Synthesis and C-C Bond Formations
Samarium diiodide, a variant of diiodide, is noted for its role in chemical synthesis, particularly in creating carbon-carbon bonds. This has significant implications in the total synthesis of complex molecules (Nicolaou, Ellery, & Chen, 2009).
Reductive Transformations in Organic Chemistry
The addition of water to samarium diiodide has opened up new chemical reactions and selectivities, marking a notable advancement in organic chemistry (Szostak, Spain, Parmar, & Procter, 2012).
Electronic and Solar Cell Applications
Naphthalene diimide copolymers, which involve a form of diiodide, have been explored for use in organic electronic devices, including organic field effect transistors (OFETs). This research highlights the potential of diiodide in the development of advanced materials (Durban, Kazarinoff, & Luscombe, 2010).
Asymmetric Synthesis in Organic Chemistry
Diiodide, particularly in the form of samarium diiodide, plays a significant role in asymmetric synthesis processes, offering mild conditions for releasing blocking groups and forming carbon-carbon bonds (Gopalaiah & Kagan, 2008).
Molecular and Material Sciences
Diiodides have been used in various molecular and material science applications, including in the synthesis of modified amino acids and peptides, which is important for pharmaceutical development and biochemistry (Ebran, Jensen, Johannesen, Karaffa, Lindsay, Taaning, & Skrydstrup, 2006).
Electrophilic Carbocyclization
Diiodinated carbocycles and heterocycles have been synthesized using electrophilic carbocyclization of aryl propargylic alcohols, demonstrating the versatility of diiodides in synthetic organic chemistry (Zhu, Ji, Yang, Wang, Zhao, Ali, Liu, & Liang, 2011).
Eigenschaften
Produktname |
Diiodide(.1-) |
|---|---|
Molekularformel |
I2- |
Molekulargewicht |
253.8089 g/mol |
InChI |
InChI=1S/I2/c1-2/q-1 |
InChI-Schlüssel |
UFBYUGJUYILLQW-UHFFFAOYSA-N |
Kanonische SMILES |
[I-]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



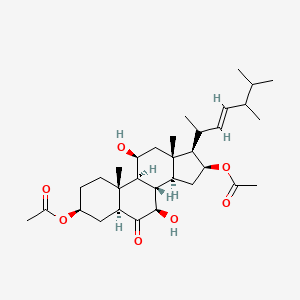
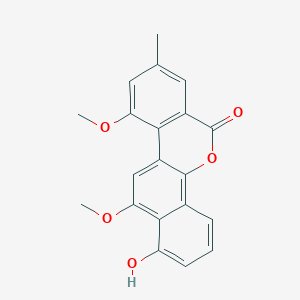
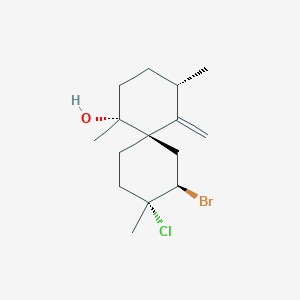

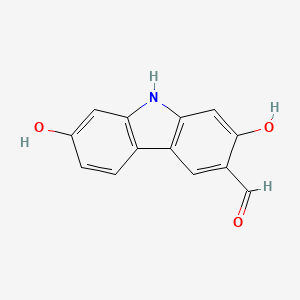
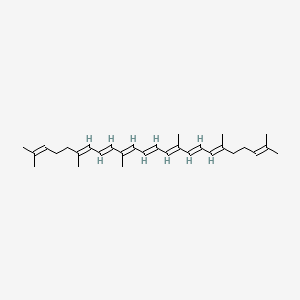
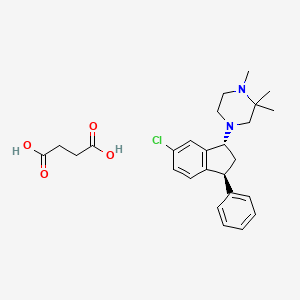
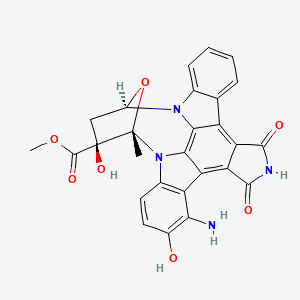
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)
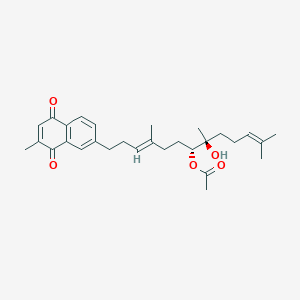
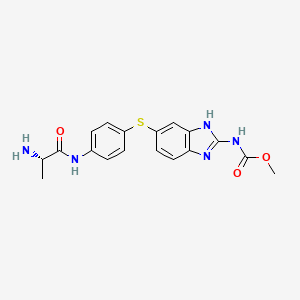
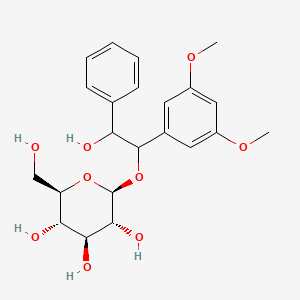
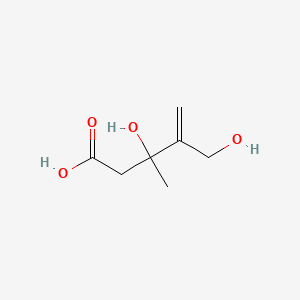
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1250653.png)